5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with dimethyl acetylenedicarboxylate under acidic conditions to yield the pyrrolopyrimidine core. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogenation or nitration can occur at the aromatic rings, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. In the context of its anticancer activity, the compound may interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-METHOXYPHENYL)-1H-INDOLE: Shares the methoxyphenyl group but has an indole core instead of a pyrrolopyrimidine.
5-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Similar structure with an imidazole core.
PYRAZOLO[3,4-D]PYRIMIDINE: Another pyrimidine derivative with different substituents.
Uniqueness
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(2-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of methoxyphenyl and methylphenyl groups attached to the pyrrolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O3/c1-14-7-5-6-8-17(14)25-13-18-19(21(26)24(3)22(27)23(18)2)20(25)15-9-11-16(28-4)12-10-15/h5-13H,1-4H3 |
InChI Key |
OAGZATNYARXULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C(=C2C4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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